molecular formula C17H27NO7 B5196140 {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate

{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate

Cat. No. B5196140
M. Wt: 357.4 g/mol
InChI Key: ADKWBPUNZZDPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate, also known as A-967079, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent in the treatment of chronic pain. It was first synthesized in 2008 by researchers at AstraZeneca, and since then, it has been the subject of numerous scientific studies.

Mechanism of Action

The TRPV1 receptor is a non-selective cation channel that is activated by a variety of stimuli, including heat, protons, and capsaicin (the compound responsible for the spiciness of chili peppers). When activated, the TRPV1 receptor allows calcium ions to flow into the cell, leading to depolarization and the generation of an action potential. {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate works by binding to a specific site on the TRPV1 receptor, preventing it from being activated by these stimuli.
Biochemical and Physiological Effects:
In addition to its potential use as a therapeutic agent for chronic pain, {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has also been studied for its effects on other physiological processes. For example, it has been shown to inhibit the release of inflammatory cytokines from immune cells, suggesting that it may have anti-inflammatory properties. Additionally, it has been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate as a research tool is its high selectivity for the TRPV1 receptor. This allows researchers to study the specific effects of blocking this receptor, without interfering with other physiological processes. However, one limitation of {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate is its relatively low potency compared to other TRPV1 antagonists. This may make it less effective in certain experimental settings.

Future Directions

There are several potential future directions for research on {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate. One area of interest is the development of more potent TRPV1 antagonists, which may be more effective in treating chronic pain. Additionally, researchers may investigate the potential use of {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate in other therapeutic applications, such as the treatment of inflammatory disorders. Finally, there may be opportunities to study the effects of {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate on other TRP channels, which are involved in a variety of physiological processes.

Synthesis Methods

The synthesis of {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate involves several steps, starting with the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)ethyl chloride. This intermediate is then reacted with 2-(2-methoxyethoxy)ethanol to form the final product, {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine. The oxalate salt of this compound is typically prepared by reacting the free base with oxalic acid.

Scientific Research Applications

{2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate has been studied extensively for its potential use as a therapeutic agent in the treatment of chronic pain. Specifically, it has been shown to be a potent and selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in the detection of painful stimuli. By blocking the activity of this receptor, {2-[2-(4-ethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate may be able to reduce pain sensation in patients with chronic pain conditions.

properties

IUPAC Name

N-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3.C2H2O4/c1-3-14-4-6-15(7-5-14)19-13-12-18-11-9-16-8-10-17-2;3-1(4)2(5)6/h4-7,16H,3,8-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKWBPUNZZDPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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